1-deoxy-D-xylulose

概要

説明

1-Deoxy-D-xylulose is a crucial intermediate in the non-mevalonate pathway, which is responsible for the biosynthesis of isoprenoids in many bacteria, algae, and plant plastids. This compound plays a significant role in the synthesis of terpenoids, which are essential for various biological processes, including photosynthesis, respiration, and growth regulation in plants .

準備方法

Synthetic Routes and Reaction Conditions: 1-Deoxy-D-xylulose can be synthesized through enzymatic reactions involving this compound-5-phosphate synthase. This enzyme catalyzes the condensation of pyruvate and glyceraldehyde-3-phosphate to form this compound-5-phosphate, which can then be converted to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant microorganisms engineered to overexpress the necessary enzymes. These microorganisms are cultivated in bioreactors under optimized conditions to maximize the yield of this compound .

化学反応の分析

Phosphorylation to 1-Deoxy-D-Xylulose 5-Phosphate (DXP)

Reaction :

this compound + ATP → this compound 5-phosphate (DXP) + ADP

Key Enzyme :

-

D-xylulokinase (EC 2.7.1.17) catalyzes the phosphorylation of DOX to DXP, a gateway metabolite in the methylerythritol phosphate (MEP) pathway .

Functional Significance :

-

DXP is a precursor for isoprenoids , thiamine (ThDP) , and pyridoxal phosphate (PLP) biosynthesis .

-

The MEP pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), essential for terpenoid synthesis in bacteria and apicomplexan parasites .

Enzymatic Regulation and Mutational Studies

-

Cap Domain in Plasmodium DXPS :

-

Bacterial DXPS :

Biotechnological and Therapeutic Implications

-

Antimicrobial Targets :

-

Metabolic Engineering :

Comparative Pathway Analysis

| Pathway | Substrate | Product | Key Enzyme | Organisms |

|---|---|---|---|---|

| MEP Pathway | DOX (phosphorylated) | Isoprenoids, ThDP, PLP | DXPS, DXR | Bacteria, Apicomplexa |

| Ubiquinone Synthesis | DOX (unphosphorylated) | Terpenoid side chains | Endogenous enzymes | Escherichia coli |

Structural and Spectroscopic Data

-

Crystal Structures :

-

SAXS Analysis :

This synthesis of biochemical, structural, and functional data underscores this compound’s versatility in central metabolism and its potential as a target for antimicrobial development.

科学的研究の応用

Antimicrobial Development

The most prominent application of DXP is in the development of new antibiotics. The enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), which catalyzes the first step in the MEP pathway, is a key target for antibiotic design due to its essential role in the synthesis of isoprenoid precursors that are critical for bacterial survival.

- Targeting Pathogenic Bacteria : Research has shown that inhibiting DXPS can effectively hinder the growth of pathogens such as Mycobacterium tuberculosis and Pseudomonas aeruginosa. For example, studies have detailed the crystal structures of DXPS from these pathogens, providing insights into their active sites that can facilitate structure-based drug design .

- Resistance Mechanisms : With increasing antibiotic resistance among bacteria, targeting the MEP pathway presents a novel strategy. The absence of this pathway in humans minimizes potential side effects, making DXPS inhibitors promising candidates for new antimicrobial agents .

Biosynthesis of Isoprenoids

Isoprenoids are a diverse class of compounds with applications in pharmaceuticals, agriculture, and biofuels. DXP serves as a precursor in their biosynthesis.

- Terpenoid Production : DXP is crucial for synthesizing terpenoids, which have applications ranging from flavoring agents to cancer therapeutics. Research has indicated that manipulating the expression of genes involved in the DXP pathway can enhance terpenoid production in plants .

- Genetic Engineering : Advances in synthetic biology allow for the engineering of microbial systems to produce high yields of isoprenoids using DXP as a starting material. This approach has been applied to various organisms, including Saccharomyces cerevisiae and Escherichia coli, to optimize isoprenoid biosynthesis .

Nutritional Applications

DXP and its derivatives have potential applications in nutrition and health.

- Vitamin Synthesis : DXP is involved in synthesizing essential vitamins such as thiamine (Vitamin B1) and pyridoxal (Vitamin B6). Understanding the regulation of DXPS can lead to enhanced vitamin production in plants and microbial systems .

- Animal Feed Additives : Research indicates that strains producing DXP could be used as probiotics or feed additives to improve livestock health and productivity by enhancing nutrient absorption .

Case Study 1: Antibiotic Development

A study on M. tuberculosis DXPS revealed unique structural features that could be exploited for inhibitor design. The research demonstrated how specific modifications could enhance inhibitor binding affinity, paving the way for new therapeutic options against resistant strains .

Case Study 2: Terpenoid Production Enhancement

In transgenic plants engineered to overexpress DXPS, researchers observed a significant increase in terpenoid levels. This case illustrates how manipulating the DXP pathway can lead to economically valuable compounds for pharmaceutical use .

作用機序

1-Deoxy-D-xylulose exerts its effects primarily through its role in the non-mevalonate pathway. It is converted to this compound-5-phosphate by this compound-5-phosphate synthase. This compound then undergoes a series of enzymatic reactions to produce isopentenyl diphosphate and dimethylallyl diphosphate, which are essential precursors for the synthesis of isoprenoids .

Molecular Targets and Pathways:

This compound-5-phosphate synthase: Catalyzes the first step in the pathway.

This compound-5-phosphate reductoisomerase: Converts this compound-5-phosphate to 2-C-methyl-D-erythritol 4-phosphate.

類似化合物との比較

1-Deoxy-D-xylulose-5-phosphate: A phosphorylated derivative of this compound.

2-C-methyl-D-erythritol 4-phosphate: An intermediate in the non-mevalonate pathway.

Isopentenyl diphosphate: A product of the pathway and a precursor for isoprenoid synthesis

Uniqueness: this compound is unique due to its role as a key intermediate in the non-mevalonate pathway, which is distinct from the mevalonate pathway found in animals and fungi. This makes it a valuable target for developing antibiotics and herbicides that specifically inhibit the non-mevalonate pathway without affecting the mevalonate pathway in humans .

生物活性

1-Deoxy-D-xylulose (DX) is a key intermediate in the biosynthesis of isoprenoids, which are vital for various biological functions. This compound plays a significant role in the methylerythritol phosphate (MEP) pathway, particularly as the product of the enzymatic reaction catalyzed by this compound 5-phosphate synthase (DXPS). Understanding its biological activity is crucial for potential applications in pharmacology and biotechnology.

Overview of the MEP Pathway

The MEP pathway is distinct from the mevalonate pathway used by animals and fungi for isoprenoid biosynthesis. In plants and some bacteria, DXPS catalyzes the first and rate-limiting step, converting pyruvate and d-glyceraldehyde-3-phosphate into this compound 5-phosphate (DOXP). This pathway leads to the production of essential compounds such as terpenoids, carotenoids, and vitamins B1 and B6.

Enzymatic Function and Kinetics

The enzymatic activity of DXPS has been characterized in various studies. For instance, kinetic constants were determined for DXPS from Rhodobacter capsulatus, revealing a maximum reaction velocity () of approximately 1.9 μmol/min/mg with a Michaelis constant () for pyruvate at 0.61 mM . These parameters indicate the enzyme's efficiency in catalyzing the conversion of substrates into DOXP.

Antimalarial Target

Recent research highlights the importance of DXPS as a target for antimalarial drug development. The enzyme is essential for the survival of Plasmodium falciparum, the causative agent of malaria, which relies solely on the MEP pathway for isoprenoid synthesis . Inhibition of DXPS could disrupt this pathway, leading to reduced viability of the parasite.

Case Studies on Inhibition

Several studies have explored inhibitors targeting DXPS. For example, a compound with a Ki value of 1 µM demonstrated significant inhibitory activity against DXPS from Deinococcus radiodurans. Such findings support the development of selective inhibitors that could serve as potential therapeutic agents against malaria.

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Functional Characterization

Functional studies have shown that DXS is encoded by multi-copy genes across various plant species, indicating its evolutionary significance. For example, in Arabidopsis thaliana, mutations in DXS genes have been linked to chloroplast development abnormalities, highlighting its role in plant physiology .

特性

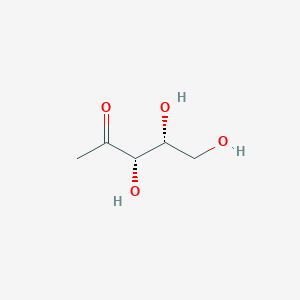

IUPAC Name |

(3S,4R)-3,4,5-trihydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h4-6,8-9H,2H2,1H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUZJYCAXLYZEE-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209046 | |

| Record name | 1-Deoxy-2-pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60299-43-6 | |

| Record name | 1-Deoxy-2-pentulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-2-pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。